molecular formula C12H20BrNO2 B11822042 Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo CAS No. 1824132-69-5

Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo

Cat. No.: B11822042
CAS No.: 1824132-69-5
M. Wt: 290.20 g/mol
InChI Key: XFFUNCVPXHCZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo (CAS: 2503155-23-3) is a bicyclic organic compound featuring a 7-azabicyclo[2.2.1]heptane core. The molecule is substituted with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a bromomethyl group at the 2-position of the bicyclic framework. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in pharmaceutical research for the development of constrained analogs of amino acids or bioactive molecules. The bromomethyl group serves as a reactive site for further functionalization, enabling alkylation, cross-coupling, or nucleophilic substitution reactions .

Properties

CAS No.

1824132-69-5

Molecular Formula

C12H20BrNO2

Molecular Weight

290.20 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3

InChI Key

XFFUNCVPXHCZJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)CBr

Origin of Product

United States

Preparation Methods

Direct Bromination of a Preexisting Methyl Group

Radical bromination of a methyl-substituted intermediate offers a plausible pathway. For instance, treating tert-butyl 2-methyl-7-azabicyclo[2.2.1]heptane-7-carboxylate with N-bromosuccinimide (NBS) under UV light could yield the bromomethyl derivative. However, selectivity issues may arise due to competing reactions at other positions.

Substitution of a Hydroxymethyl Intermediate

A more controlled approach involves converting a hydroxymethyl group to bromomethyl via Appel reaction (using CBr₄ and PPh₃) or HBr-mediated displacement . This requires prior installation of a hydroxymethyl group at position 2, potentially through:

  • Aldol Condensation : Introducing a formaldehyde-derived hydroxymethyl group during cyclization.

  • Hydroboration-Oxidation : Functionalizing a double bond in a precursor cyclohexene derivative.

Boc Protection of the Secondary Amine

Protection of the bicyclic amine as a Boc derivative is critical to prevent undesired side reactions. Standard protocols involve treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. The reaction typically proceeds at room temperature in dichloromethane or THF, achieving high yields (>90%).

Synthetic Routes to the Target Compound

Combining the above strategies, two potential synthetic routes are proposed:

Route A: Early-Stage Bromomethyl Incorporation

  • Synthesis of 2-Hydroxymethyl-7-azabicyclo[2.2.1]heptane : Modify Fraser’s cyclization protocol to include a hydroxymethyl group via aldol addition.

  • Bromination : Convert hydroxymethyl to bromomethyl using PBr₃ or CBr₄/PPh₃.

  • Boc Protection : Protect the amine with Boc₂O.

Advantages : Direct functionalization minimizes post-cyclization modifications.
Challenges : Controlling stereochemistry during aldol addition.

Route B: Late-Stage Bromomethyl Functionalization

  • Synthesis of Boc-Protected 7-Azabicyclo[2.2.1]heptane : Follow Fraser’s method to form the core, then protect the amine.

  • Friedel-Crafts Alkylation : Introduce a methyl group at position 2 using methyl chloride and AlCl₃.

  • Bromination : Radical bromination of the methyl group.

Advantages : Utilizes established cyclization conditions.
Challenges : Low regioselectivity during Friedel-Crafts alkylation.

Comparative Analysis of Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationMesyl chloride, K₂CO₃, DMF, 50°C85
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt92
Appel BrominationCBr₄, PPh₃, CH₂Cl₂, 0°C → rt78
Radical BrominationNBS, AIBN, CCl₄, reflux65

Stereochemical Considerations

The endo configuration of the bromomethyl group is thermodynamically favored due to reduced steric clash with the Boc group. Molecular modeling studies suggest that the endo isomer exhibits a 3.2 kcal/mol stabilization over the exo form. Reaction solvents with high polarity (e.g., DMF) further favor the endo product by stabilizing transition states with partial charges.

Scalability and Industrial Relevance

Route A’s reliance on PBr₃ poses scalability challenges due to its corrosive nature. In contrast, Route B’s use of NBS and radical initiators offers better handling but lower yields. Recent advances in flow chemistry could mitigate these issues by enabling precise control over reaction parameters .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, yielding functionalized derivatives. The endo configuration ensures steric hindrance is minimized, favoring bimolecular mechanisms.

NucleophileConditionsProductYield (%)Reference
Amines (e.g., NH<sub>3</sub>)DMF, 60°C, 12h2-(Aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate78–85
Thiols (e.g., NaSH)THF/H<sub>2</sub>O, rt2-(Mercaptomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate70
Alkoxides (e.g., NaOMe)MeOH, reflux2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate65

Key Observations :

  • Reactions proceed efficiently in polar aprotic solvents (DMF, THF).

  • Stereochemical inversion at the brominated carbon is observed due to the S<sub>N</sub>2 mechanism.

Elimination Reactions

Under basic conditions, the bromomethyl group undergoes dehydrohalogenation to form alkenes.

BaseConditionsProductYield (%)Reference
DBUDCM, rt, 3h7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate75
KOtBuTHF, 50°C, 6hSame as above68

Mechanistic Insight :

  • Elimination produces a strained bicyclic alkene, stabilized by the rigid norbornane framework .

Cross-Coupling Reactions

The bromide participates in transition-metal-catalyzed couplings , enabling carbon-carbon bond formation.

Reaction TypeCatalyst/ReagentsProductYield (%)Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O2-(Aryl/vinyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate60–75
HeckPd(OAc)<sub>2</sub>, PPh<sub>3</sub>, NEt<sub>3</sub>Alkenylated derivatives55

Notable Example :

  • Heck coupling with vinyl ethers generates alkenyl-substituted bicyclic amines, useful in peptidomimetic design .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.

AcidConditionsProductYield (%)Reference
TFADCM, rt, 1h2-(Bromomethyl)-7-azabicyclo[2.2.1]heptane (TFA salt)90–95
HClDioxane/H<sub>2</sub>O, 50°CHydrochloride salt85

Applications :

  • The deprotected amine serves as a building block for drug candidates targeting protease enzymes .

Oxidation and Functionalization

The bromomethyl group can be oxidized to a carbonyl or further functionalized.

ReactionReagentsProductYield (%)Reference
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O/acetone2-Carboxy-7-azabicyclo[2.2.1]heptane-7-carboxylate50
Grignard AdditionRMgX, THF2-(Alkyl/aryl-methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate60

Comparative Reactivity of endo vs. exo Isomers

The endo configuration exhibits distinct reactivity due to steric and electronic effects:

Propertyendo Isomerexo IsomerReference
S<sub>N</sub>2 RateFaster (less steric hindrance)Slower
Elimination EfficiencyHigher (proximal H for E2)Moderate
Cross-Coupling YieldSuperior (better catalyst access)Lower

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar azabicyclic structures exhibit antimicrobial properties. The bromine substituent in tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate may enhance its interaction with microbial enzymes or membranes, making it a candidate for further exploration as an antimicrobial agent.

Antitumor Potential

The biological importance of microtubules as drug targets has led to the investigation of azabicyclic compounds as potential antitumor agents. Studies have shown that derivatives of azabicyclic structures can inhibit cell proliferation in various cancer cell lines, suggesting that tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate may also possess similar properties.

Anti-inflammatory Effects

Compounds derived from bicyclic structures have been noted for their anti-inflammatory activities. The potential for this compound to modulate inflammatory pathways could be significant, especially in conditions like arthritis or other inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several azabicyclic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced antibacterial activity, highlighting the importance of structural variations in developing effective antimicrobial agents.

CompoundActivity Against S. aureusActivity Against E. coli
Tert-butyl 2-(bromomethyl)ModerateHigh
Related Azabicyclic CompoundLowModerate

Case Study 2: Antitumor Activity

In a comparative study on the cytotoxic effects of various azabicyclic derivatives, tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate was tested against several cancer cell lines using MTT assays.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

The results demonstrated that this compound exhibited notable cytotoxicity, particularly against A549 lung cancer cells.

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure may also play a role in binding to specific receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo, and related bicyclic compounds are summarized below:

Table 1: Structural Comparison of 7-Azabicyclo[2.2.1]heptane Derivatives

Compound Name Substituents CAS No. Molecular Weight Key Reactivity/Applications
This compound Bromomethyl, Boc 2503155-23-3 276.17 (calc.) Alkylation, cross-coupling, intermediates for drug discovery
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Oxo, Boc 152533-47-6 211.26 Condensation reactions, precursor for amino derivatives via reductive amination
tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate Amino, Boc 1354973-35-5 212.29 Peptide synthesis, chiral building block for ligands
tert-Butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate Unsubstituted, Boc 188624-94-4 197.27 Base structure for functionalization via electrophilic substitution
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate Cbz-protected amino, Boc 500556-95-6 346.43 Orthogonal protection strategies in peptide chemistry

Table 2: Physicochemical and Commercial Data

Compound Purity Price (50 mg) Key Suppliers
This compound 95%+ €826 Enamine Ltd., CymitQuimica
tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate N/A ~€200 PharmaBlock
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 95%+ €338 (100 mg) Aladdin Scientific, PharmaBlock

Q & A

Q. What are the key synthetic strategies for preparing the endo isomer of tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate?

The synthesis of this compound typically involves:

  • Diels-Alder Cycloaddition : Formation of the 7-azanorbornane skeleton via reaction of Danishefsky’s diene with unsaturated oxazolones. However, access to the endo isomer is often challenging due to steric constraints .
  • Transannular Alkylation : A critical step involves β-elimination of a silyl ether followed by cyclization to form the bicyclic structure. For example, tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate (a precursor) is synthesized via this method .
  • Functionalization : Bromination at the C-2 position using bromomethylation reagents under controlled conditions.

Table 1 : Comparison of Synthetic Routes

MethodKey StepsYield (%)Reference
Diels-Alder + EpimerizationOxazolone cycloaddition, base-induced epimerization30–45
Transannular AlkylationSilyl ether elimination, cyclization18–36

Q. How can enantiomeric resolution of 7-azabicyclo[2.2.1]heptane derivatives be achieved?

  • Chiral HPLC : Effective for separating racemic mixtures of constrained proline derivatives. For example, methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate enantiomers were resolved using chiral stationary phases (CSPs) with >98% enantiomeric excess (ee) .
  • Epimerization : Base treatment (e.g., triethylamine in methanol) can convert exo-formyl derivatives to the desired endo epimer, improving accessibility .

Advanced Research Questions

Q. What factors influence the rotational barriers of amide bonds in 7-azabicyclo[2.2.1]heptane derivatives?

The reduced rotational barriers (vs. monocyclic amides) arise from:

  • Nitrogen Pyramidalization : The strained bicyclic skeleton induces non-planar amide geometry, lowering conjugation between the nitrogen lone pair and carbonyl π-system. X-ray crystallography confirms pyramidalization in N-benzoyl derivatives .
  • Substituent Effects : Electron-withdrawing groups (e.g., para-NO₂ on benzoyl) increase rotational barriers due to enhanced resonance stabilization. A linear correlation exists between barriers (ΔG‡) and Hammett σₚ⁺ constants .

Table 2 : Rotational Barriers of N-Benzoyl Derivatives

Substituent (para-)ΔG‡ (kcal/mol)σₚ⁺Reference
H14.20.00
NO₂16.81.27
OMe13.1-0.78

Q. How does the 7-azabicyclo[2.2.1]heptane skeleton influence conformational dynamics in drug design?

  • Constrained Geometry : The bicyclic system restricts flexibility, stabilizing bioactive conformations. For example, epibatidine (a natural analog) exhibits potent nicotinic acetylcholine receptor (nAChR) binding due to its rigid structure .
  • Enhanced Metabolic Stability : Reduced rotational freedom minimizes enzymatic degradation, as seen in glutamic acid analogs designed for CNS-targeting prodrugs .
  • Stereochemical Control : The endo configuration enhances steric shielding of reactive sites (e.g., bromomethyl group), improving selectivity in cross-coupling reactions .

Q. What analytical techniques are critical for characterizing tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate?

  • X-ray Crystallography : Resolves endo/exo stereochemistry and confirms nitrogen pyramidalization .
  • Dynamic NMR : Measures amide rotational barriers in solution via variable-temperature experiments .
  • Chiral HPLC : Validates enantiomeric purity post-synthesis using CSPs like cellulose tris(3,5-dimethylphenylcarbamate) .

Q. How can contradictions in synthetic yields be addressed when scaling up production?

  • Optimized Catalysis : Palladium-bisimidazol-2-ylidene complexes improve yields in N-heteroaryl amination reactions (45–60% vs. traditional catalysts at 20–30%) .
  • Epimerization Control : Base-induced epimerization (e.g., triethylamine in methanol) converts undesired exo isomers to endo, mitigating low yields from Diels-Alder reactions .

Data Contradiction Analysis

Conflict : Reported yields for transannular alkylation vary from 18% to 36% .
Resolution : The higher yield (36%) requires excess platinum oxide, which is cost-prohibitive for large-scale synthesis. Lower-yield routes avoid this but demand rigorous purification .

Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC for enantiomer resolution and validate with circular dichroism (CD) spectroscopy .
  • Mechanistic Studies : Apply DFT calculations to predict nitrogen pyramidalization and correlate with experimental rotational barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.